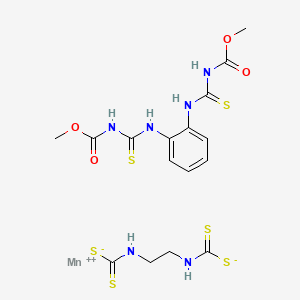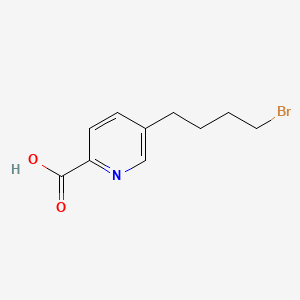
5-(4-Bromobutyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Bromobutyl)picolinic acid is an organic compound that belongs to the class of picolinic acids. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. The compound is characterized by the presence of a bromobutyl group attached to the fifth position of the picolinic acid ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobutyl)picolinic acid typically involves the bromination of picolinic acid followed by the introduction of a butyl group. One common method involves the use of 5-bromopicolinic acid as a starting material. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The subsequent introduction of the butyl group can be carried out through a nucleophilic substitution reaction using butyl lithium or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
5-(4-Bromobutyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the butyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted picolinic acid derivatives.
科学研究应用
5-(4-Bromobutyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic complexes.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
作用机制
The mechanism of action of 5-(4-Bromobutyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, it may interact with zinc finger proteins, altering their structure and function, which can impact various cellular processes .
相似化合物的比较
Similar Compounds
Picolinic acid: A parent compound with a carboxylic acid group at the second position of the pyridine ring.
5-Bromopicolinic acid: A derivative with a bromine atom at the fifth position of the picolinic acid ring.
Nicotinic acid: An isomer with the carboxylic acid group at the third position of the pyridine ring.
Uniqueness
5-(4-Bromobutyl)picolinic acid is unique due to the presence of the bromobutyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets that are not possible with other picolinic acid derivatives.
属性
CAS 编号 |
49751-48-6 |
|---|---|
分子式 |
C10H12BrNO2 |
分子量 |
258.11 g/mol |
IUPAC 名称 |
5-(4-bromobutyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-6-2-1-3-8-4-5-9(10(13)14)12-7-8/h4-5,7H,1-3,6H2,(H,13,14) |
InChI 键 |
ITLZIXOWINHSPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1CCCCBr)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


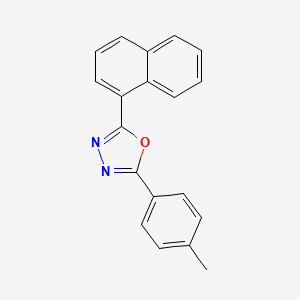
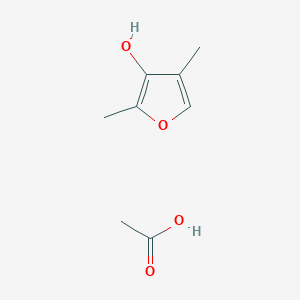
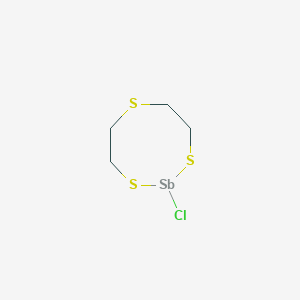

![3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid](/img/structure/B14654891.png)

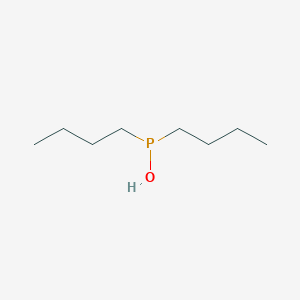
![2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654921.png)
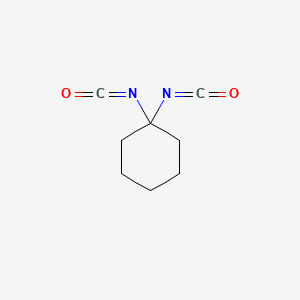
![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)


![4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14654944.png)
